molecular formula C13H11NS2 B14600571 N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine CAS No. 59753-81-0

N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine

Cat. No.: B14600571
CAS No.: 59753-81-0
M. Wt: 245.4 g/mol
InChI Key: MKELKXWMMOMIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a naphthalene ring attached to a dithietane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine typically involves the reaction of naphthalen-1-ylmethylamine with a dithietane precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the dithietane precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a dithiol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the dithietane ring.

    N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a cyano group and benzamide moiety, differing in functional groups and overall structure.

Uniqueness

N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine is unique due to the presence of the dithietane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

59753-81-0

Molecular Formula

C13H11NS2

Molecular Weight

245.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-1,3-dithietan-2-imine

InChI

InChI=1S/C13H11NS2/c1-2-7-12-10(4-1)5-3-6-11(12)8-14-13-15-9-16-13/h1-7H,8-9H2

InChI Key

MKELKXWMMOMIBK-UHFFFAOYSA-N

Canonical SMILES

C1SC(=NCC2=CC=CC3=CC=CC=C32)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.